molecular formula C6H4BrClFN B8782522 5-(Bromomethyl)-2-chloro-3-fluoropyridine CAS No. 904745-61-5

5-(Bromomethyl)-2-chloro-3-fluoropyridine

Cat. No. B8782522
Key on ui cas rn: 904745-61-5
M. Wt: 224.46 g/mol
InChI Key: JIHHGLWJEUIQOP-UHFFFAOYSA-N
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Patent
US08178565B2

Procedure details

A suspension of 2-chloro-3-fluoro-5-methylpyridine (5.1 g, 35 mmol), N-bromosuccinimide (6.1 g, 35 mmol) and benzolyperoxide (0.16 g, 0.66 mmol) in carbon tetrachloride (100 mL) was refluxed overnight. Upon cooling down, the solid was filtered off and the filtrate was concentrated and loaded onto a silica gel column eluted with 5% EtOAc in hexane to give 3.77 g of the desired 2-chloro-3-fluoro-5-bromomethylpyridine as colorless oil in 48% yield. GC-MS calcd. for C6H4BrClFN: 224.46. Found: 224.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([CH3:9])=[CH:4][N:3]=1.[Br:10]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([CH2:9][Br:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1F)C
Name
Quantity
6.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling down
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
WASH
Type
WASH
Details
eluted with 5% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1F)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 3.77 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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